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Compound of Interest

Compound Name: tert-Butyl 3-methyl-4-nitrobenzoate
CAS No.: 147290-67-3
Cat. No.: B127869
Get Quote
. J

CAS: 147290-67-3 | Molecular Formula: C12H1sNOa | MW: 237.25 g/mol

Abstract & Strategic Value

In the landscape of modern medicinal chemistry, tert-Butyl 3-methyl-4-nitrobenzoate serves
as a high-value "linchpin” scaffold, particularly in the development of kinase inhibitors (e.g.,
Fabl, Abl kinase) and angiotensin Il receptor antagonists. Its structural utility is derived from its
three orthogonal reactive vectors:

e The tert-Butyl Ester (C-1): A robust carboxylate masking group that survives basic,
nucleophilic, and reductive conditions, allowing for late-stage acidolytic deprotection.

» The Nitro Group (C-4): A latent aniline precursor that facilitates amide coupling or
heterocycle formation (e.g., benzimidazoles, quinazolines).

e The ortho-Methyl Group (C-3): A benzylic handle primed for radical functionalization or
condensation reactions (e.g., indole synthesis).
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This guide details the specific protocols for manipulating these vectors, grounded in the
synthesis of bioactive small molecules.

Strategic Synthetic Divergence

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate, showing how
it grants access to distinct chemical spaces without protecting group interference.
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Figure 1: Divergent synthetic pathways accessible from the tert-butyl 3-methyl-4-
nitrobenzoate core.

Detailed Experimental Protocols
Module A: Synthesis of the Scaffold

While the methyl ester is common, the tert-butyl ester is critical when the target molecule
requires subsequent saponification of other esters or stability against nucleophiles. The
following method uses benzenesulfonyl chloride to activate the acid in situ, avoiding the harsh
conditions of isobutylene gas.

Protocol 1: Mixed Anhydride Esterification Adapted from Miller et al. (J. Med. Chem. 2002) [1]
[1]
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Reagents:

3-methyl-4-nitrobenzoic acid (1.0 eq)

Benzenesulfonyl chloride (1.0 eq)

tert-Butanol (1.0 eq)

Pyridine (Solvent/Base)

Step-by-Step:

Activation: Dissolve 3-methyl-4-nitrobenzoic acid (e.g., 18.1 g, 200 mmol) in pyridine
(approx. 5-10 volumes) at room temperature.

o Addition: Add benzenesulfonyl chloride (12.8 mL, 100 mmol) in one portion. Stir for 10-15
minutes to form the mixed anhydride intermediate.

 Esterification: Add anhydrous tert-butanol (9.4 mL, 100 mmol) dropwise.
o Reaction: Stir the mixture at room temperature for 1 hour.
o Workup: Pour the resulting suspension into ice-water (400 mL) under vigorous stirring.

« |solation: Filter the light-yellow precipitate through a sintered glass funnel. Wash the cake
copiously with water to remove pyridine salts.

 Purification: Dissolve the solid in toluene, dry over MgSOa, and concentrate.
o Typical Yield: 85-95%

o Appearance: Yellow solid.[1][2][3]

Module B: Benzylic Functionalization (The "Solubility
Vector")

The methyl group at the 3-position is deactivated by the nitro group but remains susceptible to
radical bromination. This is the primary route to introducing solubilizing amines (e.g.,
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piperazines, morpholines) common in kinase inhibitors.

Protocol 2: Wohl-Ziegler Bromination Context: Synthesis of Fabl Inhibitors [1, 2]

Reagents:

tert-Butyl 3-methyl-4-nitrobenzoate (1.0 eq)

N-Bromosuccinimide (NBS) (1.1 eq)

Benzoyl Peroxide (BPO) (0.1 eq) or AIBN

CCla or Trifluoromethylbenzene (Solvent)

Step-by-Step:

Setup: Dissolve the ester in CCla (0.2 M concentration). Add NBS and the radical initiator
(BPO).

« Initiation: Heat to reflux (approx. 80°C) under a nitrogen atmosphere. Irradiate with a 150W
tungsten lamp if initiation is sluggish.

e Monitoring: Monitor by TLC (Hexane/EtOAc) for the disappearance of starting material.
Reaction time is typically 4-12 hours.

o Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate.[4][5]

» Critical Note: The product, tert-butyl 3-(bromomethyl)-4-nitrobenzoate, is unstable on silica
gel. Do not purify. Use the crude oil immediately for the next nucleophilic substitution (e.g.,
with methylamine or piperazine).

Module C: Nitro Reduction & Cyclization

Reduction of the nitro group yields the aniline, which is the precursor for benzamide
"warheads" or fusion into benzimidazoles.

Protocol 3: Chemoselective Reduction Preserving the tert-butyl ester and benzylic halides (if
present).
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Reagents:

Step-by-Step:

Iron powder (5.0 eq)

Ethanol/Water (4:1 ratio)

Substrate (Nitro compound)[1][2][3][5][6][7]

Ammonium Chloride (NH4Cl) (5.0 eq)

Suspension: Suspend the nitro compound in EtOH/H20.

Addition: Add Fe powder and solid NHaClI.

Reaction: Heat to 70°C with vigorous stirring for 2—4 hours.

o Note: This method is superior to catalytic hydrogenation (H2/Pd) if the molecule contains

benzylic amines or halides that might undergo hydrogenolysis.

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

Extraction: Partition between EtOAc and NaHCOs (sat). Dry organic layer over Na2S0Oa.[2][3]

Analytical Data Summary

Property

Value | Characteristic

Note

Physical State

Light yellow solid

Low melting point (approx. 60—
70°C)

1H NMR (CDCls)

5 1.60 (s, 9H, t-Bu), 2.65 (s,
3H, Ar-CHs)

Distinct t-butyl singlet at ~1.6
ppm

Solubility

Soluble in DCM, EtOAc,

Toluene

Insoluble in water

Stability

Stable to weak bases
(NaHCOs, EtsN)

Labile to TFA, HCI, Lewis
Acids
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Workflow Visualization: Kinase Inhibitor Synthesis

The following diagram details the specific application of this scaffold in synthesizing Fabl
inhibitors, highlighting the order of operations that makes the tert-butyl group essential.

START: 3-Methyl-4-nitrobenzoic acid

:

Esterification (t-BuOH/PhSO2Cl)
Protects carboxylate from nucleophiles

:

Benzylic Bromination (NBS)
Creates electrophilic handle

:

Amination (R-NH2)
Installs solubilizing group

:

Acylation/Protection of Amine

:

Nitro Reduction (H2/Pd or Fe)
Reveals aniline for coupling

:

Coupling with Heterocycle
(e.g., Indole acid)

FINAL: Acidic Deprotection (TFA)

Removes t-butyl ester
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Figure 2: Step-wise synthesis of aminopyridine-based inhibitors using the tert-butyl scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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